Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate

Catalog No.
S3318743
CAS No.
887254-70-8
M.F
C17H18BrNO2
M. Wt
348.2
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate

CAS Number

887254-70-8

Product Name

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate

IUPAC Name

benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate

Molecular Formula

C17H18BrNO2

Molecular Weight

348.2

InChI

InChI=1S/C17H18BrNO2/c1-17(2,14-9-6-10-15(18)11-14)19-16(20)21-12-13-7-4-3-5-8-13/h3-11H,12H2,1-2H3,(H,19,20)

InChI Key

CGRWRJTWKLTVNA-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C1=CC(=CC=C1)Br)NC(=O)OCC2=CC=CC=C2

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate, with the chemical formula C₁₇H₁₈BrNO₂ and CAS number 887254-70-8, is a carbamate derivative characterized by a benzyl group and a 3-bromophenyl substituent on a propan-2-yl chain. Its molecular weight is approximately 348.23 g/mol. The compound is notable for its potential applications in medicinal chemistry and organic synthesis, primarily due to the presence of the bromine atom, which can enhance biological activity and facilitate further chemical modifications .

Typical of carbamates, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, allowing for the synthesis of new derivatives.
  • Hydrolysis: Under acidic or basic conditions, the carbamate group can hydrolyze to form the corresponding amine and carbonic acid.
  • Deprotection Reactions: The benzyl group can be removed under hydrogenation conditions, yielding the corresponding primary amine.

These reactions highlight the compound's versatility in synthetic organic chemistry .

Several methods exist for synthesizing Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate:

  • Direct Carbamation: Reaction of 3-bromophenylpropan-2-amine with benzyl chloroformate in the presence of a base such as triethylamine.
    python
    3-Bromophenylpropan-2-amine + Benzyl Chloroformate → Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate
  • Bromination of Precursor: Starting from a suitable phenol or aniline derivative, bromination followed by carbamation can yield the desired compound.

These methods allow for efficient synthesis while providing avenues for further functionalization .

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate has potential applications in:

  • Medicinal Chemistry: As a precursor for developing new pharmaceuticals.
  • Organic Synthesis: In constructing complex molecules through its reactive functional groups.
  • Research: In studying enzyme inhibition and other biological pathways due to its structural features .

Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesNotable Properties
Benzyl N-[2-(4-bromophenyl)propan-2-yl]carbamateSimilar structure but with a para-brominePotentially different biological activity
Ethyl N-[2-(3-bromophenyl)propan-2-yl]carbamateEthoxy group instead of benzylDifferent reactivity due to ethoxy group
Benzyl N-[2-(3-chlorophenyl)propan-2-yl]carbamateChlorine instead of bromineMay exhibit different pharmacological effects

The unique feature of Benzyl N-[2-(3-bromophenyl)propan-2-yl]carbamate lies in its specific bromination pattern and the presence of the benzene ring, which may influence its reactivity and biological properties compared to similar compounds .

XLogP3

4.2

Other CAS

887254-70-8

Wikipedia

Benzyl [2-(3-bromophenyl)propan-2-yl]carbamate

Dates

Modify: 2023-08-19

Explore Compound Types